molecular formula C7H12N2O B1314488 (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol CAS No. 94887-76-0

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B1314488
CAS No.: 94887-76-0
M. Wt: 140.18 g/mol
InChI Key: NRCVBBCKYNCMEV-UHFFFAOYSA-N
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Description

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features an ethyl group at position 2, a methyl group at position 4, and a hydroxymethyl group at position 5 of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under different catalytic conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to optimize the production process . These methods aim to reduce reaction times and improve the overall sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group, a methyl group, and a hydroxymethyl group allows for diverse reactivity and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2-ethyl-5-methyl-1H-imidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-7-8-5(2)6(4-10)9-7/h10H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVBBCKYNCMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543527
Record name (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94887-76-0
Record name (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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